molecular formula C18H13F2N3O2S B4909027 1-(4-Fluorophenyl)-5-[(4-fluorophenyl)methyliminomethyl]-6-hydroxy-2-sulfanylidenepyrimidin-4-one

1-(4-Fluorophenyl)-5-[(4-fluorophenyl)methyliminomethyl]-6-hydroxy-2-sulfanylidenepyrimidin-4-one

Cat. No.: B4909027
M. Wt: 373.4 g/mol
InChI Key: SZPOYGWJMMHQFB-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-5-[(4-fluorophenyl)methyliminomethyl]-6-hydroxy-2-sulfanylidenepyrimidin-4-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes fluorophenyl groups, a hydroxy group, and a sulfanylidenepyrimidinone core. Its distinct chemical properties make it a subject of interest in both academic research and industrial applications.

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-5-[(4-fluorophenyl)methyliminomethyl]-6-hydroxy-2-sulfanylidenepyrimidin-4-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, such as 4-fluorobenzaldehyde and 4-fluorobenzylamine. These intermediates undergo condensation reactions to form the iminomethyl group, followed by cyclization to form the pyrimidinone core.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. Techniques like crystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

1-(4-Fluorophenyl)-5-[(4-fluorophenyl)methyliminomethyl]-6-hydroxy-2-sulfanylidenepyrimidin-4-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(4-Fluorophenyl)-5-[(4-fluorophenyl)methyliminomethyl]-6-hydroxy-2-sulfanylidenepyrimidin-4-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-5-[(4-fluorophenyl)methyliminomethyl]-6-hydroxy-2-sulfanylidenepyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 1-(4-Fluorophenyl)-5-[(4-fluorophenyl)methyliminomethyl]-6-hydroxy-2-sulfanylidenepyrimidin-4-one include:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in research and industry.

Properties

IUPAC Name

1-(4-fluorophenyl)-5-[(4-fluorophenyl)methyliminomethyl]-6-hydroxy-2-sulfanylidenepyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2N3O2S/c19-12-3-1-11(2-4-12)9-21-10-15-16(24)22-18(26)23(17(15)25)14-7-5-13(20)6-8-14/h1-8,10,25H,9H2,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZPOYGWJMMHQFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN=CC2=C(N(C(=S)NC2=O)C3=CC=C(C=C3)F)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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